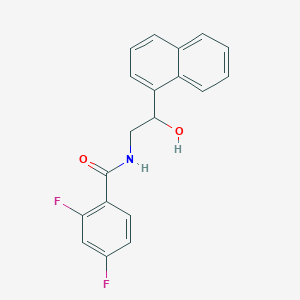

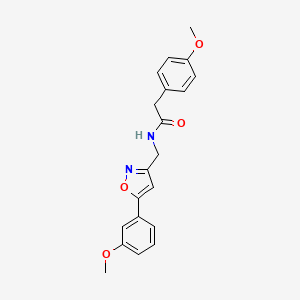

2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

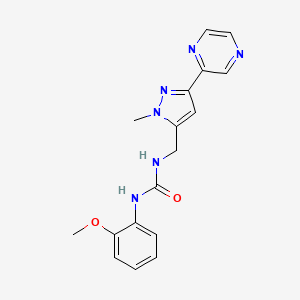

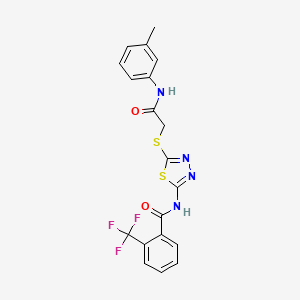

The compound "2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide" is a synthetic molecule that appears to be related to various research efforts in the development of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers provide valuable insights into the type of chemistry involved in the synthesis and potential applications of such compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular complexity. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives, as mentioned in paper , involves a linear synthesis pathway. This suggests that the synthesis of our compound of interest might also involve a stepwise approach, possibly starting with a methoxyphenyl precursor and incorporating the isoxazole and acetamide functionalities through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 2-acetamido-N-benzyl-2-(methoxyamino)acetamides discussed in paper , shows that the spatial arrangement of the amide groups and the overall conformation of the molecule can significantly influence its properties. The interplanar angles between amide groups and the presence of hydrogen bonding can affect the molecule's stability and reactivity. Therefore, the molecular structure of "2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide" would likely exhibit similar considerations.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can vary depending on the substituents attached to the nitrogen atom and the adjacent carbon atoms. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic compounds, as seen in paper . This indicates that the acetamide moiety in our compound of interest could also undergo various chemical transformations, potentially leading to the formation of heterocycles or other derivatives upon reaction with suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups, as seen in the compounds studied in papers and , can affect the solubility, melting point, and other physicochemical parameters. The cytotoxicity and hypoglycemic activity of these compounds, as reported in papers and , suggest that our compound may also exhibit biological activities, which would be determined by its physical and chemical properties.

科学的研究の応用

Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, including acetochlor and alachlor, have revealed their metabolism in human and rat liver microsomes. These herbicides undergo a complex metabolic activation pathway leading to the formation of DNA-reactive dialkylbenzoquinone imine, with important intermediates like CDEPA and CMEPA. Human liver microsomes can metabolize acetochlor to CMEPA, demonstrating the metabolic pathways of these compounds in humans and rats (Coleman et al., 2000).

Synthesis of Acetamide Derivatives

The synthesis of various acetamide derivatives has been explored for different applications, including their potential as pharmaceutical agents. For example, the synthesis and in vitro evaluation of acetamide derivatives as imaging probes for 5-HT2A receptors have been researched, highlighting the broad applicability of acetamide derivatives in developing diagnostic and therapeutic tools (Prabhakaran et al., 2006).

Antitumor Activity

A novel synthesized compound, XN05, has shown potent antitumor activity against various cancer cells in vitro. XN05 induces apoptosis in human hepatocellular carcinoma cells by disrupting microtubule assembly, causing cell cycle arrest. This research demonstrates the potential therapeutic applications of acetamide derivatives in cancer treatment (Wu et al., 2009).

Green Synthesis

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, has been achieved using a novel Pd/C catalyst. This process highlights the environmental benefits and efficiency of synthesizing acetamide derivatives for industrial applications (Zhang, 2008).

特性

IUPAC Name |

2-(4-methoxyphenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-24-17-8-6-14(7-9-17)10-20(23)21-13-16-12-19(26-22-16)15-4-3-5-18(11-15)25-2/h3-9,11-12H,10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKCXCADMHJEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)

![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)